molecular formula C6H2BrCl2F2N B14029916 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine

2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine

Cat. No.: B14029916
M. Wt: 276.89 g/mol
InChI Key: LIXVYJIASJBYDM-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyridine derivatives. The difluoromethyl group can be introduced using difluoromethylation reagents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the chlorine atoms.

    3-Bromo-4-(difluoromethyl)pyridine: Similar structure with different halogenation pattern.

    2,4-Dichloro-5-(difluoromethyl)pyridine: Similar structure with different halogenation pattern .

Uniqueness

2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and applications. The combination of bromine, chlorine, and difluoromethyl groups provides distinct chemical properties that can be leveraged in various chemical reactions and applications .

Properties

Molecular Formula

C6H2BrCl2F2N

Molecular Weight

276.89 g/mol

IUPAC Name

2-bromo-3,5-dichloro-4-(difluoromethyl)pyridine

InChI

InChI=1S/C6H2BrCl2F2N/c7-5-4(9)3(6(10)11)2(8)1-12-5/h1,6H

InChI Key

LIXVYJIASJBYDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C(F)F)Cl

Origin of Product

United States

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